tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate
Description
tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo-pyrazine core modified with an aminomethyl substituent and a tert-butoxycarbonyl (Boc) protecting group. Key physicochemical properties include a molecular formula of C12H19N3O2 (inferred from related compounds in and ) and a molecular weight of ~237.3 g/mol.
Properties
IUPAC Name |
tert-butyl 1-(aminomethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-7-15-6-4-5-10(15)11(16)9-14/h4-6,11H,7-9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQLUDBXKMUJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=CC=C2C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate typically involves multi-step organic reactions
Formation of the Dihydropyrrolo[1,2-a]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aminomethyl Group: This can be achieved through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of the pyrazole and pyrrole classes, including tert-butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate, exhibit promising anticancer effects. For instance:
- A study highlighted the synthesis of various pyrazole derivatives that showed significant antitumor activity against different cancer cell lines. The structural modifications in these compounds were crucial for enhancing their efficacy against cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have been reported to possess a wide range of biological activities, including antibacterial and antifungal effects:
- Research demonstrated that certain substituted pyrazoles exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects:
- Studies have shown that specific modifications in the pyrazole structure can lead to significant anti-inflammatory activity, making these compounds suitable candidates for developing new anti-inflammatory drugs .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized a series of pyrrole and pyrazole derivatives, including this compound. The synthesized compounds were evaluated for their biological activity using various assays:
- The results indicated that some derivatives had IC50 values in the low micromolar range against cancer cell lines, demonstrating their potential as anticancer agents .
Case Study 2: Structure-Activity Relationship (SAR)
Another study focused on establishing a structure-activity relationship for pyrazole derivatives:
- By modifying the substituents on the pyrazole ring and evaluating their biological activity, researchers identified key structural features that enhance anticancer potency and selectivity . This research underscores the importance of chemical modifications in optimizing therapeutic efficacy.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The aminomethyl group can form hydrogen bonds or ionic interactions, while the dihydropyrrolo[1,2-a]pyrazine core can participate in π-π stacking or hydrophobic interactions.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Diversity: The target compound’s aminomethyl group contrasts with bulkier substituents in analogues, such as benzotriazole (Compound 26) or quinazolinone (Compound 14), which may influence solubility and target binding.
- Boc Protection : All compounds share a Boc group, but its position varies (e.g., pyrrolidine vs. piperazine rings), affecting steric hindrance and deprotection strategies.
Spectroscopic Data
Biological Activity
Tert-butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its anti-inflammatory and anticancer activities, alongside structure-activity relationships (SARs).
- IUPAC Name : this compound
- Molecular Formula : C12H18N4O2
- Molecular Weight : 238.29 g/mol
- CAS Number : 1174068-78-0
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance, derivatives containing the pyrrolo-pyrazine structure have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.
In vitro assays demonstrated that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib. For example, compounds were reported to inhibit COX-2 activity with IC50 values around .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies indicated that similar derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship studies suggest that modifications to the side chains significantly affect the anticancer efficacy.
For example, a study indicated that specific substitutions on the pyrazine ring enhanced cytotoxicity against human cancer cell lines .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their impact on biological activity:
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- Study on Pyrrolo-Pyrazine Derivatives :
- Anticancer Evaluation :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate?
- Methodology: Two primary approaches are documented for analogous pyrrolo-pyrazine derivatives. Method A involves THF/water solvent systems under ambient conditions, yielding moderate purity (79%) after solvent evaporation. Method B employs HCl in ethyl acetate for faster deprotection (5 minutes), though with lower yields (60%) . Optimization via pH control and solvent polarity adjustments is recommended.
- Key Data: Reaction yields, solvent selection, and deprotection efficiency are critical parameters.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology: Use ¹H/¹³C NMR to confirm functional groups (e.g., t-Bu at δ 1.4–1.5 ppm, carbonyl signals at ~170 ppm) and ESI-MS to verify molecular weight (e.g., peaks at m/z 270 and 214 for fragmentation patterns) . Chromatographic methods (HPLC with C18 columns) are advised for purity assessment.
Q. What stability considerations are critical for long-term storage?
- Methodology: Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture or acidic conditions, which may cleave the tert-butyl carbamate . Stability testing via accelerated degradation studies (40°C/75% RH) is recommended.
Advanced Research Questions
Q. How can computational modeling guide reaction optimization for this compound?
- Methodology: Apply quantum chemical calculations (e.g., DFT) to predict transition states and intermediates. Tools like COMSOL Multiphysics integrate AI to simulate reaction pathways, reducing trial-and-error experimentation . For example, modeling the nucleophilic attack of the aminomethyl group on activated carbonyls can inform solvent and catalyst selection.
Q. What experimental designs resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Methodology: Use factorial design to isolate variables (e.g., temperature, solvent polarity) affecting spectral anomalies. For instance, unexpected downfield shifts in NH protons may arise from hydrogen bonding—test via deuterium exchange or variable-temperature NMR . Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. How can researchers elucidate the compound’s reactivity in catalytic systems?
- Methodology: Conduct kinetic studies under varying conditions (e.g., Pd-catalyzed cross-coupling). Monitor reaction progress via in situ IR or LC-MS to identify intermediates. For example, the aminomethyl group’s nucleophilicity may require protecting group strategies to prevent side reactions .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Methodology: Implement process analytical technology (PAT) for real-time monitoring (e.g., Raman spectroscopy). Statistical tools like Design of Experiments (DoE) can optimize parameters (e.g., stoichiometry, mixing rates) to ensure reproducibility .
Q. How does the dihydropyrrolo-pyrazine scaffold influence biological activity in peptidomimetics?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
